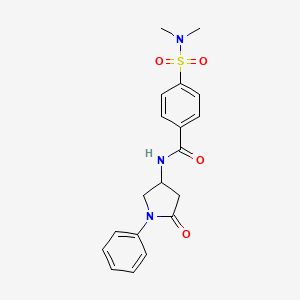![molecular formula C18H17BrN2O3 B6491585 2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905681-98-3](/img/structure/B6491585.png)
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, or BNOB, is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzamide family, and is composed of a benzene ring connected to an amide group. BNOB has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
BNOB has been used in a variety of laboratory experiments. It has been used in the study of cancer, as it has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the growth and proliferation of cancer cells. BNOB has also been used in the study of Alzheimer’s disease, as it has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of the disease. BNOB has also been used in the study of diabetes, as it has been found to inhibit the enzyme glucokinase, which is involved in glucose metabolism.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
The use of BNOB in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, there are some limitations to the use of BNOB in laboratory experiments. It is a relatively large molecule, and may not be able to penetrate some cell membranes. Additionally, it may not be able to interact with some target molecules, due to its size and structure.
Zukünftige Richtungen
The use of BNOB in scientific research has a number of potential future directions. BNOB could be used to develop new drugs and therapies for the treatment of cancer, Alzheimer’s disease, and diabetes. It could also be used to develop new diagnostic tests for these conditions. Additionally, BNOB could be used to study the effects of other compounds on target molecules, and to develop new methods for targeting specific molecules. Finally, BNOB could be used to study the effects of environmental factors on target molecules, and to develop new methods for protecting against these factors.
Synthesemethoden
BNOB can be synthesized from the reaction of benzoic acid and 2-bromo-N-(3-methoxyphenyl)pyrrolidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction takes place at a temperature of 80-90°C, and the product is a white solid.
Eigenschaften
IUPAC Name |
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-17(21)22)20-18(23)15-7-2-3-8-16(15)19/h2-8,10,12H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPUFHRWJSOHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491507.png)
![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)


![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide](/img/structure/B6491538.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491545.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491557.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491565.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6491572.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491576.png)
![2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491591.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6491597.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6491600.png)